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Compound of Interest

Compound Name: Dimethyl Phenylpropanol

Cat. No.: B083944

An In-depth Technical Guide to the Spectroscopic Data of Dimethyl Phenylpropanol

This guide provides a comprehensive overview of the spectroscopic data for two common
isomers of dimethyl phenylpropanol: 2,2-dimethyl-1-phenyl-1-propanol and 2,2-dimethyl-3-
phenyl-1-propanol. It is intended for researchers, scientists, and drug development
professionals, offering detailed experimental protocols, tabulated spectral data, and
visualizations to aid in the identification and characterization of these compounds.

Spectroscopic Data of 2,2-Dimethyl-1-phenyl-1-
propanol

Chemical Structure:

Molecular Formula: C11H160[1] Molecular Weight: 164.24 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
1H NMR Spectra[1]
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Aromatic protons
7.20-7.35 m 5H
(CeH5s)
4.29 S 1H CH-OH
1.60 (variable) s 1H OH
0.90 s 9H C(CHs)s

13C NMR Spectra[1]

Chemical Shift (8) ppm Assignment

142.9 Aromatic C (quaternary)
128.0 Aromatic CH

127.2 Aromatic CH

126.9 Aromatic CH

81.9 CH-OH

35.8 C(CHs)s3

25.9 C(CHs)s3

Infrared (IR) Spectroscopy Data[3]
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Wavenumber (cm~?)

Intensity

Assignment

3400 - 3200 Strong, Broad O-H stretch (alcohol)
3100 - 3000 Medium C-H stretch (aromatic)
3000 - 2850 Medium C-H stretch (aliphatic)

1600, 1495, 1450

Medium to Weak

C=C stretch (aromatic ring)

1060

Strong

C-O stretch (alcohol)

750 - 700

Strong

C-H bend (monosubstituted

benzene)

Mass Spectrometry (MS) Data[4]

The mass spectrum is typically acquired using electron ionization (El).

mlz Relative Intensity (%) Assignment
164 ~5 [M]* (Molecular lon)
[M - C(CH3)s]* or
107 100
[CeHsCHOH]* (Base Peak)
79 ~60 [CeH7]*
77 ~40 [CeHs]*
57 ~30 [C(CH3)3]*

Spectroscopic Data of 2,2-Dimethyl-3-phenyl-1-

propanol

Chemical Structure:

Molecular Formula: C11H160[2] Molecular Weight: 164.24 g/mol [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
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While a complete, explicitly assigned dataset was not found in the search results, typical
chemical shifts for similar structural motifs can be predicted.

Predicted *H NMR Spectra

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
Aromatic protons
7.15-7.30 m 5H
(CeH5s)
3.31 S 2H CH20H
2.54 S 2H CeHsCH:
1.50 (variable) t 1H OH
0.93 s 6H C(CHs)2

Predicted 3C NMR Spectra

Chemical Shift (6) ppm Assignment

138.9 Aromatic C (quaternary)
130.4 Aromatic CH

128.0 Aromatic CH

126.0 Aromatic CH

71.3 CH20H

45.9 CeHsCH:

36.3 C(CHs)2

23.9 C(CHs)2

Infrared (IR) Spectroscopy Data[6]
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Wavenumber (cm~?) Intensity Assignment
3600 - 3200 Strong, Broad O-H stretch (alcohol)
3100 - 3000 Medium C-H stretch (aromatic)
2960 - 2850 Strong C-H stretch (aliphatic)
1605, 1495, 1450 Medium to Weak C=C stretch (aromatic ring)
1040 Strong C-O stretch (primary alcohol)
C-H bend (monosubstituted
740, 700 Strong
benzene)
m/z Relative Intensity (%) Assignment
164 Low [M]* (Molecular lon)
C7Hs]* (Tropylium ion
92 High [ I* (Tropy
rearrangement)
C7H7]* (Tropylium ion, Base
91 100 [C7Ha]" (Tropy
Peak)
77 Moderate [CeHs]*
[C(CH3)2CH20H - H]*
57 Moderate

fragment

Experimental Protocols
NMR Spectroscopy

Objective: To obtain high-resolution *H and 13C NMR spectra for structural elucidation.
Methodology:

e Sample Preparation:
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o Weigh 5-25 mg of the dimethyl phenylpropanol sample for *H NMR, or 50-100 mg for
13C NMR.[3]

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-de) in a clean vial.[4][5] Commonly used solvents for compounds like these include
deuterated chloroform (CDCIs).[6]

o Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm
NMR tube to remove any particulate matter.[4]

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).[3][7]

o Cap the NMR tube securely.
e Instrument Setup and Data Acquisition:
o Insert the sample into the NMR spectrometer.
o Lock the spectrometer onto the deuterium signal of the solvent.[6]
o Shim the magnetic field to achieve optimal homogeneity and resolution.[6]
o Tune the probe for the appropriate nucleus (*H or 13C).[6]

o For 'H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters
include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

o For 3C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon
atoms. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically
required due to the lower natural abundance and sensitivity of the 13C nucleus.[4]

» Data Processing:
o Apply a Fourier transform to the acquired free induction decay (FID).

o Phase the resulting spectrum.
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o Calibrate the chemical shift scale using the TMS signal.

o Integrate the peaks in the *H NMR spectrum to determine the relative proton ratios.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
e Sample Preparation:

o Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent
(e.g., isopropanol) and allowing it to dry completely.[8]

o Place a small amount of the solid or liquid dimethyl phenylpropanol sample directly onto
the ATR crystal.[8]

e Instrument Setup and Data Acquisition:
o Acquire a background spectrum of the clean, empty ATR crystal.
o Lower the ATR press arm to ensure good contact between the sample and the crystal.

o Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum
to the background spectrum to produce the final absorbance or transmittance spectrum.

» Data Processing:
o Label the significant peaks with their corresponding wavenumbers (cm~1).

o Correlate the observed absorption bands with known functional group frequencies.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron lonization - EI):
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e Sample Introduction:

o Introduce a small amount of the sample into the mass spectrometer, often via a direct
insertion probe or after separation by gas chromatography (GC-MS).[9][10]

o The sample is vaporized in the ion source under high vacuum and elevated temperature.
[O1[11]

e lonization:

o The gaseous sample molecules are bombarded with a high-energy electron beam
(typically 70 eV).[10][12]

o This causes the ejection of an electron from the molecule, forming a positively charged
molecular ion (M*).[11][12]

o Excess energy from the ionization process leads to the fragmentation of the molecular ion
into smaller, characteristic fragment ions.[9]

o Mass Analysis and Detection:
o The positively charged ions are accelerated by an electric field.[9][10]

o The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer
(e.g., a magnetic sector or a quadrupole).[10]

o A detector records the abundance of each ion at a specific m/z value.[10]
o Data Presentation:

o The data is presented as a mass spectrum, which is a plot of relative ion abundance
versus m/z.[12]

o The most intense peak is called the base peak and is assigned a relative abundance of
100%.[12]

Visualizations
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Sample Preparation

Dimethyl Phenylpropanol Sample

Dissolve in Deuterated Solvent

+TMS Place on ATR Crystal Introduce into High Vacuum

NMR Spectrometer FT-IR Spectrometer Mass Spectrometer

Data Ou&;ut
v v
NMR Spectrum IR Spectrum Mass Spectrum
(Chemical Shift, Integration) (Wavenumbers) (m/z vs. Abundance)

Data Inferpretation &|Structure Eluidation

Combined Spectroscopic Analysis

Final Structure Confirmation

Click to download full resolution via product page

Caption: Experimental workflow for the spectroscopic analysis of Dimethyl Phenylpropanol.
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MS Data
(m/z = 164)

Mass Spectrometry

Molecular lon Peak

Molecular Weight = 164
Molecular Formula = C11H160

Infrared Spectroscopy

IR Data Characteristic Absorptions . | Functional Groups:
(~3300 cm-1, ~1050 cm-1) - Alcohol (O-H)
- C-O bond

Conclusion

Proposed Structure of

Dimethyl Phenylpropanol

NMR Spectroscopy

1H & 13C NMR Data
(Shifts, Splitting, Integration)

Spectral Parameters »

Carbon-Hydrogen Framework
(Connectivity, Environment)

Click to download full resolution via product page

Caption: Logical relationship for structure elucidation using combined spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic data of Dimethyl Phenylpropanol (NMR,
IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b083944#spectroscopic-data-of-dimethyl-
phenylpropanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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